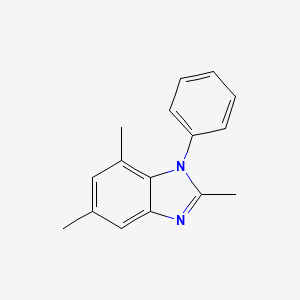

2,5,7-Trimethyl-1-phenylbenzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5,7-Trimethyl-1-phenylbenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an imidazole ring, with three methyl groups and a phenyl group attached to the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7-Trimethyl-1-phenylbenzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with trimethyl orthoformate in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of benzimidazoles, including this compound, often involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

2,5,7-Trimethyl-1-phenylbenzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the imidazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as cerium(IV) ammonium nitrate.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of halogenated or alkylated benzimidazole derivatives.

Scientific Research Applications

2,5,7-Trimethyl-1-phenylbenzimidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties, including anticancer, antimicrobial, and antiviral activities.

Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,5,7-Trimethyl-1-phenylbenzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit DNA synthesis by binding to DNA polymerase or interfere with cell division by targeting microtubules .

Comparison with Similar Compounds

Similar Compounds

2-Phenylbenzimidazole: Lacks the three methyl groups present in 2,5,7-Trimethyl-1-phenylbenzimidazole.

5,6-Dimethylbenzimidazole: Contains two methyl groups but lacks the phenyl group.

2-Methylbenzimidazole: Contains only one methyl group and no phenyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a phenyl group enhances its stability, bioavailability, and pharmacological activity compared to other benzimidazole derivatives .

Biological Activity

2,5,7-Trimethyl-1-phenylbenzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C16H17N

- Molecular Weight : 237.32 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It can modulate enzyme activity and receptor interactions through non-covalent binding mechanisms such as hydrogen bonding and hydrophobic interactions. This modulation can influence several cellular processes including proliferation, apoptosis, and immune response.

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzimidazole derivatives, including this compound. The compound has been shown to exhibit significant inhibitory effects against various viruses.

| Virus Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| BVDV | 0.09 - 41 | >1000 | >24 |

| HCV | 31.9 - 32.2 | >1000 | >31 |

Data derived from antiviral assays indicate that the compound exhibits a favorable selectivity index against BVDV and HCV, suggesting it may be a promising candidate for further development in antiviral therapies .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce cytotoxic effects on various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 16.38 | Induction of apoptosis and cell cycle arrest |

| HeLa (Cervical) | 29.39 | Inhibition of DNA synthesis |

These findings indicate that this compound may act by disrupting cell cycle progression and promoting apoptosis in cancer cells .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against both bacterial and fungal strains.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Streptococcus faecalis | 8 |

| Candida albicans | 64 |

The antimicrobial activity suggests potential applications in treating infections caused by resistant strains .

Case Studies

- Antiviral Efficacy Against BVDV : A study evaluated the efficacy of various benzimidazole derivatives against BVDV. The results indicated that compounds with specific substitutions at the benzimidazole scaffold exhibited enhanced antiviral activity, with this compound being one of the most potent candidates .

- Cytotoxicity in Cancer Cells : In a comparative study involving several benzimidazole derivatives, this compound demonstrated superior cytotoxic effects against MDA-MB-231 cells compared to other derivatives. The study utilized flow cytometry to analyze cell cycle distribution post-treatment .

Properties

Molecular Formula |

C16H16N2 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

2,5,7-trimethyl-1-phenylbenzimidazole |

InChI |

InChI=1S/C16H16N2/c1-11-9-12(2)16-15(10-11)17-13(3)18(16)14-7-5-4-6-8-14/h4-10H,1-3H3 |

InChI Key |

YGIYVNIZKGZOLE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(N2C3=CC=CC=C3)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.